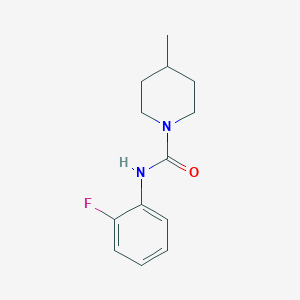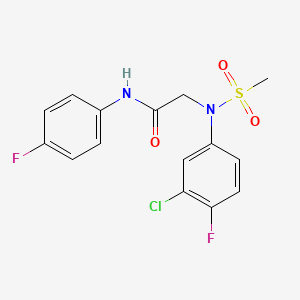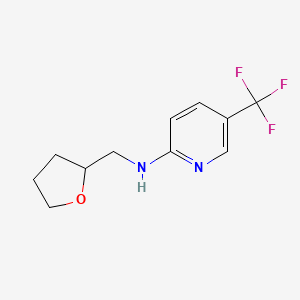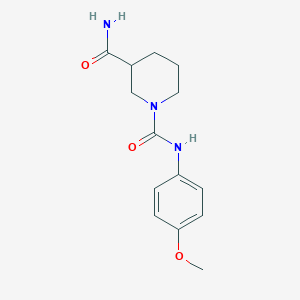![molecular formula C18H29N5O3 B4391648 8-[(2,6-dimethyl-4-morpholinyl)methyl]-7-isobutyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4391648.png)
8-[(2,6-dimethyl-4-morpholinyl)methyl]-7-isobutyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Descripción general
Descripción
Synthesis Analysis
Synthesis of purine derivatives like the one mentioned typically involves complex organic reactions, including alkylation, amidation, and cyclization processes. For example, the synthesis of similar purine derivatives has been explored through reactions involving morpholino groups and purine-2,6-dione frameworks, highlighting methods that could be relevant for synthesizing the target compound (Šimo et al., 1998).
Molecular Structure Analysis
The molecular structure of purine derivatives is characterized by fused pyrimidine and imidazole rings, which can be modified with various substituents to impact the molecule's physical, chemical, and biological properties. Crystal structure analysis of similar compounds reveals typical geometries and conformations, such as chair or boat conformations for morpholine rings, and planar arrangements for the purine system, which influence molecular interactions and stability (Karczmarzyk et al., 1997).
Chemical Reactions and Properties
Purine derivatives undergo various chemical reactions, including nucleophilic substitutions, that allow for the introduction of diverse functional groups. These reactions are crucial for synthesizing compounds with specific pharmacological activities. The reactivity of the purine moiety, particularly at positions 6, 8, and N-9, is influenced by the presence of substituents, which can sterically hinder or facilitate reactions (Rahat et al., 1974).
Physical Properties Analysis
The physical properties of purine derivatives, such as solubility, melting point, and crystal structure, are significantly affected by their molecular structure. For instance, the incorporation of morpholino and alkyl groups influences the compound's solubility and crystalline form, which are essential for drug formulation and bioavailability (Shukla et al., 2020).
Chemical Properties Analysis
The chemical properties of purine derivatives, including acidity, basicity, and reactivity towards various reagents, dictate their chemical stability and biological activity. Detailed investigations of these properties facilitate the design of compounds with targeted pharmacological profiles. For example, studies on the ionization and methylation reactions of purine-6,8-diones provide insights into their chemical behavior and potential for modification (Rahat et al., 1974).
Propiedades
IUPAC Name |
8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O3/c1-11(2)7-23-14(10-22-8-12(3)26-13(4)9-22)19-16-15(23)17(24)21(6)18(25)20(16)5/h11-13H,7-10H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOWCRKNUMEMMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=NC3=C(N2CC(C)C)C(=O)N(C(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-fluoro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4391573.png)

![5-{[(2-ethoxyphenyl)amino]sulfonyl}-2-methylbenzamide](/img/structure/B4391583.png)

![2-{[2-(2-furyl)-4-oxo-4H-chromen-3-yl]oxy}-N-phenylacetamide](/img/structure/B4391612.png)

![1-({4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}sulfonyl)indoline](/img/structure/B4391624.png)

![N-{2-[(tert-butylamino)carbonyl]phenyl}-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B4391637.png)

![4-cyano-2-fluoro-N-[2-(methylthio)phenyl]benzamide](/img/structure/B4391660.png)

![N-(4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}phenyl)propanamide](/img/structure/B4391662.png)